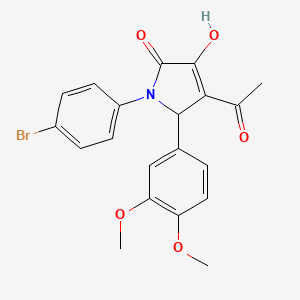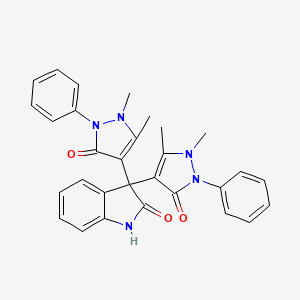
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as ENBPO, is a chemical compound that belongs to the pyrazolone family. It has gained significant attention in recent years due to its potential applications in scientific research. ENBPO is a versatile compound that can be synthesized using various methods, and its unique structure allows it to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
実験室実験の利点と制限
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is also readily available and relatively inexpensive. However, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol-based metal complexes for use in catalysis and biological applications. Another area of research is the investigation of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential therapeutic agent for neurodegenerative diseases. Additionally, the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential anti-cancer agent is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Conclusion:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and exhibits various biochemical and physiological effects. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential use in the treatment of neurodegenerative diseases and as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
合成法
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using various methods, including the reaction between ethyl acetoacetate, 4-nitrobenzoyl chloride, and phenyl hydrazine, or the reaction between ethyl acetoacetate, 4-nitrobenzaldehyde, and phenyl hydrazine. Both methods involve the condensation of ethyl acetoacetate with 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde, followed by the addition of phenyl hydrazine. The resulting product is then subjected to cyclization to obtain 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
科学的研究の応用
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis and biological applications.
特性
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-15-12-18(23,14-6-4-3-5-7-14)20(19-15)17(22)13-8-10-16(11-9-13)21(24)25/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLMVOJSFHVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-5-hydroxy-5-phenyl-4,5-dihydro-pyrazol-1-yl)-(4-nitro-phenyl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)

![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)


![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)